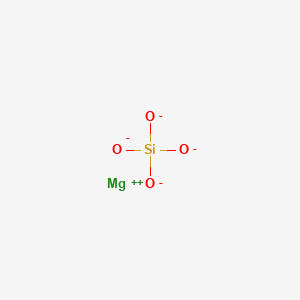

Magnesium;silicate

Description

Overview of Magnesium Silicate (B1173343) Phases in Scientific Inquiry

Magnesium silicates exist in numerous crystalline and amorphous forms, each with unique properties and significance. Key phases that are central to scientific research include:

Forsterite (Mg₂SiO₄): The magnesium-rich end-member of the olivine (B12688019) solid solution series, forsterite is a primary constituent of the Earth's upper mantle. fiveable.mewikipedia.org It is characterized by its high melting point (1890°C), excellent refractory properties, and low electrical conductivity. elsevier.es

Enstatite (MgSiO₃): A common rock-forming mineral belonging to the pyroxene (B1172478) group, enstatite is found in igneous and metamorphic rocks. wikipedia.org It exists in different polymorphs, with orthoenstatite being a notable example. researchgate.net

Talc (B1216) (Mg₃Si₄O₁₀(OH)₂): A hydrated magnesium sheet silicate, talc is known for its extreme softness. bu.ac.bdwikipedia.org It is formed from a layer of magnesium-oxygen/hydroxyl octahedra sandwiched between two layers of silica (B1680970) tetrahedra. pciplindia.com

Bridgmanite ((Mg,Fe)SiO₃): Believed to be the most abundant mineral in the Earth's lower mantle, bridgmanite has a perovskite structure. uni-bayreuth.derruff.info It is stable only under the immense pressures and temperatures found deep within the Earth. rruff.info

Magnesium Silicate Hydrate (B1144303) (M-S-H): This phase is of significant interest in cement chemistry. rilem.netresearchgate.net M-S-H gels are amorphous to poorly crystalline and are formed from the reaction of magnesium oxide with a silica source in the presence of water. mdpi.commdpi.com

Dense Hydrous Magnesium Silicates (DHMS): A group of phases, often referred to by letters (e.g., Phase A, Phase D, Phase E, Phase H), that are stable at high pressures and are considered important for transporting water into the Earth's mantle. geochemsoc.orgspring8.or.jp

These phases are often studied in the context of their formation, stability under various pressures and temperatures, and their physical and chemical properties.

Significance of Magnesium Silicates Across Scientific Disciplines

The study of magnesium silicates is not confined to a single field; its importance resonates across various scientific disciplines.

Earth Sciences: In geology and geophysics, magnesium silicates are crucial for understanding the composition, structure, and dynamics of the Earth's mantle. fiveable.meresearchgate.net The properties of minerals like forsterite and bridgmanite influence seismic wave propagation, mantle convection, and plate tectonics. fiveable.meuni-bayreuth.de The study of dense hydrous magnesium silicates is key to understanding the deep Earth water cycle. geochemsoc.orgspring8.or.jp Furthermore, the weathering of magnesium silicate rocks plays a role in the global carbon cycle by consuming atmospheric CO₂. frontiersin.org

Materials Science: The unique properties of magnesium silicates make them valuable in a wide range of applications. Their high-temperature stability and insulating properties are utilized in ceramics and refractory materials. elsevier.esazom.com Synthetic magnesium silicates are used as fillers in plastics to improve rigidity and heat resistance, and in paints as extenders. bu.ac.bdpciplindia.com They also find applications as adsorbents and in chromatography. nih.gov Ongoing research explores their use in advanced ceramics, polymer composites, and even for carbon capture and storage. bu.ac.bdazom.comosti.gov

Environmental Science: Magnesium silicates are being investigated for their potential role in environmental remediation. Their ability to adsorb various substances makes them candidates for wastewater treatment. nih.gov Moreover, the carbonation of magnesium silicates is a promising avenue for carbon sequestration, offering a potential method to mitigate climate change. rilem.netfrontiersin.org The study of magnesium silicate precipitation in natural waters is also important for understanding geochemical cycles. geoscienceworld.org

Historical Context of Magnesium Silicate Investigations

The history of magnesium silicate research is a long and evolving story.

Ancient civilizations utilized certain magnesium silicates, such as olivine (as the gemstone peridot), for millennia.

The scientific characterization of these minerals began in the 18th and 19th centuries with the work of pioneering mineralogists. In 1747, Johan Gottschalk Wallerius first named a species of the olivine group "chrysolite". The term "olivine" itself was coined by Abraham Gottlob Werner in 1789.

Forsterite was named in 1824 by Armand Lévy in honor of the mineral collector Jacob Forster.

The use of magnesium silicate in industrial applications also has a long history. A patent for magnesium silicate cement was issued in the United States as early as 1889. gccassociation.org

The 20th and 21st centuries have seen a dramatic increase in the sophistication of magnesium silicate research, driven by advancements in high-pressure experimental techniques and computational modeling. This has allowed for the synthesis and characterization of phases like bridgmanite, which are stable only under extreme conditions. rruff.info

Current Research Frontiers and Emerging Interests in Magnesium Silicate Studies

Contemporary research on magnesium silicates is vibrant and focused on several key areas:

High-Pressure Mineral Physics: Scientists continue to investigate the behavior of magnesium silicates under the extreme conditions of planetary interiors. This includes studying phase transitions, elasticity, and transport properties to better model the Earth's mantle and the interiors of other rocky planets. researchgate.netresearchgate.net The incorporation of other elements like iron and aluminum into bridgmanite and its effect on physical properties is a major area of focus. uni-bayreuth.denih.gov

Advanced Materials Development: The synthesis of novel magnesium silicate-based materials with tailored properties is a significant research frontier. This includes the development of architected mesoporous crystalline magnesium silicates for applications in catalysis and carbon capture. osti.gov There is also considerable interest in developing more sustainable and lower-carbon cements using magnesium silicates, such as magnesium silicate hydrate (M-S-H) binders. rilem.netrilem.netresearchgate.net

Biomaterials: The biocompatibility and bioactivity of certain magnesium silicates have opened up research into their use in biomedical applications. For example, forsterite is being investigated as a bioceramic for bone tissue engineering due to its favorable mechanical properties and ability to promote mineralization. taylorandfrancis.com

Environmental Applications: Research into the use of magnesium silicates for carbon capture, utilization, and storage (CCUS) is rapidly expanding. rilem.nettuni.fi This involves optimizing the processes for carbonating natural and synthetic magnesium silicates to permanently sequester CO₂. frontiersin.org Additionally, the potential of Fe-bearing magnesium silicate glasses as supplementary cementitious materials is being explored to create more sustainable construction materials. frontiersin.org

Astrochemistry: The detection of magnesium silicate molecules like forsterite and enstatite in interstellar dust and around forming stars provides insights into the formation of dust particles and planetary systems. oup.com

Data Tables

Table 1: Key Magnesium Silicate Phases and Their Properties

| Phase Name | Chemical Formula | Crystal System | Key Properties |

| Forsterite | Mg₂SiO₄ | Orthorhombic | High melting point, refractory, low electrical conductivity. wikipedia.orgelsevier.es |

| Enstatite | MgSiO₃ | Orthorhombic | Common rock-forming mineral, exists in polymorphs. wikipedia.orgscribd.com |

| Talc | Mg₃Si₄O₁₀(OH)₂ | Monoclinic or Triclinic | Very soft, hydrophobic, chemically inert. wikipedia.orgpciplindia.com |

| Bridgmanite | (Mg,Fe)SiO₃ | Orthorhombic | Stable at high pressure, most abundant lower mantle mineral. uni-bayreuth.derruff.info |

| Magnesium Silicate Hydrate (M-S-H) | Variable | Amorphous | Cementitious, forms in the MgO-SiO₂-H₂O system. rilem.netmdpi.com |

Table 2: Applications of Magnesium Silicates

| Application Area | Examples of Magnesium Silicates Used | Specific Use |

| Geoscience | Forsterite, Enstatite, Bridgmanite | Understanding Earth's mantle composition and dynamics. fiveable.meuni-bayreuth.deresearchgate.net |

| Materials Science | Forsterite, Talc, Synthetic Magnesium Silicates | Ceramics, refractories, polymer fillers, paints. elsevier.esbu.ac.bdpciplindia.comazom.com |

| Environmental Science | Olivine, Serpentine (B99607), Synthetic Magnesium Silicates | Carbon sequestration, wastewater treatment. nih.govrilem.netfrontiersin.org |

| Construction | Magnesium Silicate Hydrate (M-S-H) | Low-carbon cement and binders. rilem.netrilem.netgccassociation.org |

| Biomedical | Forsterite | Bioceramics for bone regeneration. taylorandfrancis.com |

Structure

2D Structure

Properties

Molecular Formula |

MgO4Si-2 |

|---|---|

Molecular Weight |

116.39 g/mol |

IUPAC Name |

magnesium;silicate |

InChI |

InChI=1S/Mg.O4Si/c;1-5(2,3)4/q+2;-4 |

InChI Key |

NNNDGKTWXVKGJQ-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Mg+2] |

Origin of Product |

United States |

Crystallography and Structural Elucidation of Magnesium Silicate Polymorphs

Fundamental Structural Units and Connectivity in Magnesium Silicates

The fundamental building block of all silicate (B1173343) minerals is the silica (B1680970) tetrahedron, which consists of a central silicon atom bonded to four oxygen atoms (SiO₄)⁴⁻. The immense diversity of silicate structures arises from the various ways these tetrahedra can link together by sharing oxygen atoms. In magnesium silicates, these silicate frameworks are charge-balanced by magnesium ions (Mg²⁺), which typically occupy octahedral sites, surrounded by six oxygen atoms.

The connectivity of the silicate tetrahedra defines the primary classification of silicate minerals:

Nesosilicates (Isolated Tetrahedra): The SiO₄ tetrahedra are isolated and linked only by intervening cations. In olivine (B12688019), for instance, the negative charge of each tetrahedron is balanced by two magnesium or iron cations. libretexts.org

Sorosilicates (Double Tetrahedra): Two tetrahedra share a single oxygen atom, forming an Si₂O₇ group. Wadsleyite is a notable example of a sorosilicate. hiroshima-u.ac.jpwikipedia.org

Inosilicates (Single and Double Chains): Tetrahedra are linked in continuous chains. Single chains are characteristic of pyroxenes, while double chains are found in amphiboles.

Phyllosilicates (Sheets): Tetrahedra share three of their four oxygen atoms to form continuous sheets. This is a common structure in many magnesium silicates like talc (B1216) and the serpentine (B99607) minerals. wikipedia.orgscielo.br

Tectosilicates (Frameworks): All four oxygen atoms of each tetrahedron are shared with neighboring tetrahedra, creating a three-dimensional framework.

Characterization of Crystalline Magnesium Silicate Structures

The arrangement of silicate tetrahedra and magnesium octahedra leads to a wide variety of crystalline structures with distinct properties.

Layered Silicate Structures (e.g., Magnesium Silicate Hydrate (B1144303) (M-S-H), Talc, Sepiolite (B1149698), Serpentine Group Minerals)

Layered magnesium silicates, or phyllosilicates, are characterized by sheets of silicate tetrahedra linked to sheets of magnesium octahedra.

Magnesium Silicate Hydrate (M-S-H): M-S-H is a nanocrystalline and often poorly ordered hydrated phyllosilicate. x-mol.net Its structure is generally described as being similar to disordered talc or serpentine-like structures, depending on the Mg/Si ratio. researchgate.net M-S-H with a lower Mg/Si ratio (around 0.6) is structurally close to nanocrystalline turbostratic 2:1 Mg-Si phyllosilicates. iaea.orgosti.gov As the Mg/Si ratio increases, so does the occurrence of defects in the silicate plane. iaea.orgosti.gov M-S-H phases typically have a high surface area and a negative surface charge due to the deprotonation of silanol (B1196071) groups. x-mol.net

Talc: Talc (Mg₃Si₄O₁₀(OH)₂) has a 2:1 layered structure, often described as a "TOT" structure. wikipedia.org It consists of a central trioctahedral sheet of magnesium hydroxide (B78521) (the "O" layer) sandwiched between two tetrahedral silica sheets (the "T" layers). wikipedia.orgbharatmines.comresearchgate.net The layers are electrically neutral and held together by weak van der Waals forces, which accounts for talc's characteristic softness and perfect basal cleavage. wikipedia.orgbharatmines.com The individual TOT layers, however, are strongly bonded. wikipedia.org The crystal system of talc can be either monoclinic or triclinic. wikipedia.org

Sepiolite: Sepiolite (Mg₄(Si₆O₁₅)(OH)₂ · 6H₂O) possesses a unique fibrous and porous structure. researchgate.netarizona.edu Its structure is composed of 2:1 phyllosilicate ribbons linked by the inversion of SiO₄ tetrahedra. arizona.edu This arrangement creates large tunnels that are partially occupied by water molecules. arizona.edu Unlike other phyllosilicates, sepiolite lacks continuous octahedral sheets. arizona.edu The crystal system is typically orthorhombic. mindat.org

Serpentine Group Minerals: The serpentine group has the general formula Mg₃Si₂O₅(OH)₄ and includes several polymorphs, most notably lizardite (B79139), antigorite, and chrysotile. scielo.brscispace.comwikipedia.org The basic structural unit is a 1:1 layer composed of one tetrahedral silicate sheet and one octahedral magnesium hydroxide sheet. scielo.brscispace.combritannica.comalexstrekeisen.it The mismatch in the lateral dimensions of these two sheets leads to different crystal structures among the polymorphs. wikipedia.org

Lizardite has a flat, planar structure.

Antigorite has a corrugated structure due to the periodic inversion of the silicate tetrahedra.

Chrysotile has a tubular or fibrous structure resulting from the curling of the layers to accommodate the dimensional mismatch. scielo.br

Spinelloid Polymorphism in Magnesium Silicate Systems

Under the high-pressure conditions of the Earth's mantle, magnesium silicates undergo phase transformations to denser structures known as spinelloids. These minerals are polymorphs of olivine, (Mg,Fe)₂SiO₄.

Wadsleyite (β-(Mg,Fe)₂SiO₄): Wadsleyite is stable in the upper part of the mantle's transition zone. It has an orthorhombic crystal system. wikipedia.org A unique feature of wadsleyite is the presence of Si₂O₇ sorosilicate groups, where two silica tetrahedra share an oxygen atom. hiroshima-u.ac.jpwikipedia.org The structure contains three distinct octahedral sites (M1, M2, and M3) and one tetrahedral site. hiroshima-u.ac.jpwikipedia.org

Ringwoodite (γ-(Mg,Fe)₂SiO₄): Found in the lower part of the transition zone, ringwoodite crystallizes in the isometric (cubic) system with a spinel structure. hiroshima-u.ac.jpwikipedia.orgoapen.org In this structure, the silica tetrahedra are isolated, and the oxygen atoms form a cubic close-packed array. hiroshima-u.ac.jpoapen.org Ringwoodite is notable for its ability to incorporate a significant amount of water (as hydroxyl ions) into its structure. wikipedia.orgiflscience.comvajiramandravi.com

Amorphous and Low-Crystallinity Magnesium Silicates

In addition to well-defined crystalline structures, magnesium silicates can also exist in amorphous or poorly crystalline forms.

Structure: Amorphous magnesium silicates lack long-range atomic order. researchgate.net Synthetic amorphous magnesium silicates are often porous. researchgate.net The local structure can vary significantly with pressure. For example, in amorphous Mg₂SiO₄ at ambient pressure, the network is primarily built from SiO₄ tetrahedra and MgO₃, MgO₄, and MgO₅ polyhedra. vnu.edu.vn At high pressures (e.g., 40 GPa), the coordination numbers increase, with SiO₅, SiO₆, MgO₆, MgO₇, and MgO₈ units becoming more prevalent. vnu.edu.vn

Formation and Characterization: Amorphous magnesium silicates can be synthesized through processes like precipitation. csic.es Their formation often involves the transition from an amorphous gel precursor to a more crystalline state upon heating. rsc.org Characterization of these materials relies on techniques that probe short-range order, such as X-ray diffraction (which shows broad, diffuse peaks), transmission electron microscopy (TEM), and various spectroscopic methods. iaea.orgosti.govresearchgate.net

Structural Transformations Under Varied Physicochemical Conditions

Magnesium silicates undergo significant structural transformations in response to changes in pressure and temperature, particularly within the Earth's mantle.

Olivine → Wadsleyite → Ringwoodite: With increasing pressure, olivine (α-(Mg,Fe)₂SiO₄) transforms into wadsleyite (β-(Mg,Fe)₂SiO₄) at a depth of about 410 km, and then into ringwoodite (γ-(Mg,Fe)₂SiO₄) at around 520 km. hiroshima-u.ac.jpwikipedia.org These transformations are key seismic discontinuities in the Earth's mantle.

Post-Perovskite Transition: At the even higher pressures and temperatures of the lower mantle, ringwoodite transforms into bridgmanite (a magnesium silicate perovskite) and periclase (MgO). arizona.eduresearchgate.net Bridgmanite itself can undergo further phase transitions from a cubic to a tetragonal and finally to an orthorhombic structure as pressure increases. arizona.edu

Hydrous Phases: The presence of water can also influence phase stability. A number of dense hydrous magnesium silicate (DHMS) phases, such as Phase A, Phase E, and superhydrous Phase B, are stable under specific high-pressure and low-temperature conditions, typically found in subducting slabs. geochemsoc.org These phases can transport water deep into the mantle. geochemsoc.org For instance, at around 13 GPa, Phase A can break down to form Phase E and hydrous wadsleyite. geochemsoc.org

Influence of Cation Substitution on Magnesium Silicate Crystal Chemistry

The substitution of magnesium and silicon by other cations is common in magnesium silicates and can significantly impact their crystal chemistry and physical properties.

Iron Substitution: Iron (Fe²⁺ and Fe³⁺) is the most common substituent for magnesium in magnesium silicates. The substitution of Mg²⁺ by Fe²⁺ is extensive in minerals like olivine, wadsleyite, and ringwoodite, forming solid solutions. scielo.brscispace.com In bridgmanite, Fe²⁺ primarily substitutes for Mg on the A-site, while Fe³⁺ can be incorporated through more complex, charge-coupled mechanisms involving both the A (Mg) and B (Si) sites. uni-bayreuth.de Iron substitution can also be energetically favorable at grain boundaries in perovskite structures. geoscienceworld.org

Aluminum Substitution: Aluminum (Al³⁺) can substitute for both Mg²⁺ and Si⁴⁺. In bridgmanite, a common substitution mechanism involves the coupled substitution of Al³⁺ for both Mg²⁺ and Si⁴⁺ to maintain charge balance. uni-bayreuth.de In sepiolite, the introduction of Al³⁺ into the octahedral sites can create strong acid sites, enhancing its catalytic activity. nih.gov

Other Cations: Other divalent cations like nickel (Ni²⁺), manganese (Mn²⁺), and zinc (Zn²⁺) can also substitute for magnesium in the octahedral sites of serpentine minerals. scielo.brscispace.com The substitution of Si⁴⁺ by divalent ions in framework silicates has also been described. google.com

The specific nature of cation substitution can affect various structural parameters, including unit cell dimensions, bond lengths, and polyhedral distortion, which in turn influence the macroscopic properties of the mineral. acs.org

Data Tables

Table 1: Crystallographic Data for Selected Magnesium Silicate Polymorphs

| Mineral | Chemical Formula | Crystal System | Space Group |

| Talc | Mg₃Si₄O₁₀(OH)₂ | Monoclinic or Triclinic | C2/c or C1 |

| Sepiolite | Mg₄(Si₆O₁₅)(OH)₂·6H₂O | Orthorhombic | Pncn or Pnan |

| Lizardite | Mg₃Si₂O₅(OH)₄ | Triclinic, Monoclinic, or Hexagonal | P1, C2/m, or P6₃cm |

| Antigorite | (Mg,Fe²⁺)₃Si₂O₅(OH)₄ | Monoclinic | C2/m |

| Chrysotile | Mg₃Si₂O₅(OH)₄ | Monoclinic or Orthorhombic | C2/m or C2cm |

| Wadsleyite | β-(Mg,Fe)₂SiO₄ | Orthorhombic | Imma |

| Ringwoodite | γ-(Mg,Fe)₂SiO₄ | Isometric | Fd-3m |

Data compiled from multiple sources. wikipedia.orgwikipedia.orgarizona.edumindat.orgoapen.org

Advanced Synthesis Methodologies for Magnesium Silicate Materials

Precipitation Techniques for Magnesium Silicate (B1173343) Formation

Precipitation is a widely utilized method for synthesizing magnesium silicates, typically involving the reaction between a soluble magnesium salt and a silicate source in an aqueous solution. researchgate.netresearchgate.net The resulting product is often an amorphous or poorly crystalline magnesium silicate hydrate (B1144303). researchgate.netdoi.org The properties of the synthesized material are highly dependent on the reaction conditions.

Co-precipitation involves the simultaneous precipitation of magnesium and silicon species from a solution. This is commonly achieved by mixing an aqueous solution of a magnesium salt, such as magnesium sulfate (B86663), magnesium nitrate (B79036), or magnesium chloride, with a solution of a soluble silicate, like sodium silicate. researchgate.netcsic.esnih.gov The process can be conceptualized as the formation of silicic acid, which then polymerizes and reacts with magnesium ions. csic.es

In some applications, co-precipitation is used to create composite materials. For instance, a polyferric magnesium-silicate-sulfate (PFMS) coagulant was synthesized by co-precipitation using sodium silicate, ferric sulfate, and magnesium sulfate as raw materials. ustb.edu.cn Another example involves the co-precipitation of magnesium silicate onto starch to develop a directly compressible pharmaceutical excipient. nih.gov The interaction can also be described as the adsorption of silica (B1680970) onto a magnesium hydroxide (B78521) floc. suezwaterhandbook.com

The pH of the reaction medium and the molar ratio of magnesium to silicon precursors are critical parameters that significantly influence the composition and properties of the final magnesium silicate product. doi.orgmdpi.com

Studies have shown that a higher synthesis pH leads to a higher Mg/Si ratio in the resulting silicate. mdpi.com For example, by varying the synthesis pH from 8.4 to 12.5, magnesium silicates with Mg/Si ratios ranging from 0.38 to 1.06 were obtained. mdpi.com The formation of magnesium silicate is more pronounced at higher pH values, with negligible precipitate formation observed at pH 7.0 and 8.5 in some studies. doi.org The control of pH is crucial as it affects the deprotonation of silicic acid, which in turn activates the complexing of magnesium and silica. researchgate.net

The initial molar ratio of reactants also dictates the stoichiometry of the precipitate, although the final experimental ratio may differ from the theoretical one. doi.org For instance, in one study, precipitates isolated from solutions with varying Mg:Si ratios at a constant pH of 10.0 showed that the experimental Mg:Si ratios were consistently lower than the theoretical ratios. doi.org The textural properties, such as specific surface area, are also strongly affected. Magnesium silicates with a final Mg/Si ratio greater than 0.7 have been found to exhibit negligible specific surface area, while those with lower ratios can have high surface areas (>180 m²/g). mdpi.com

Table 1: Effect of Synthesis pH on the Mg/Si Ratio of Precipitated Magnesium Silicates

| Theoretical Mg/Si Ratio (Initial) | Synthesis pH | Experimental Mg/Si Ratio (Final) |

|---|---|---|

| 0.5 | 8.8 | 0.34 |

| 0.5 | 9.4-9.8 | ~0.5 |

| 0.5 | 10.4 | 0.56-0.58 |

| 0.5 | 12.6 | 1.00 |

| 1.0 | 8.4 | 0.38 |

| 1.0 | 10.2 | ~1.0 |

| 1.0 | 12.5 | 1.06 |

This table is generated based on data from a study on co-precipitated magnesium silicates. mdpi.com

Co-precipitation Approaches

Sol-Gel Synthesis of Magnesium Silicate

The sol-gel process is a versatile method for producing amorphous magnesium silicates with high purity and homogeneity. csic.esresearchgate.net This technique involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, in a solvent.

A common approach involves using magnesium alkoxides, such as magnesium ethoxide, and silicon alkoxides, like tetraethylorthosilicate (TEOS), as precursors. osti.govspringerprofessional.de The process can be conducted in a solvent-free manner, relying on thermoactivated reactions between the precursors. springerprofessional.de For example, soft magnesium silicates have been synthesized by reacting magnesium ethoxide or magnesium acetate (B1210297) with diethylphosphatoethyltriethoxysilane. springerprofessional.de

The sol-gel method is also effective for creating magnesium silicate thin films. acs.orgcapes.gov.br Precursor sols can be prepared by hydrolyzing a mixture of magnesium methoxide (B1231860) and TEOS. osti.gov In some procedures, hydrogen peroxide is used to prevent the premature precipitation of magnesium hydroxide species. acs.org These sols can then be applied to various substrates via spin-coating to produce thin films. acs.org The resulting amorphous films can be densified by heat treatment and exhibit antireflective properties. acs.org

Table 2: Precursors and Conditions in Sol-Gel Synthesis of Magnesium Silicates

| Magnesium Precursor | Silicon Precursor | Key Process Feature | Resulting Product |

|---|---|---|---|

| Magnesium Ethoxide | Diethylphosphatoethyltriethoxysilane | Solvent-free, thermoactivated | Soft magnesium silicate |

| Magnesium Acetate | Diethylphosphatoethyltriethoxysilane | Solvent-free, thermoactivated | Soft magnesium silicate |

| Magnesium Methoxide | Tetraethylorthosilicate (TEOS) | H₂O₂-assisted hydrolysis | Thin films |

| Magnesium Methoxide | Tetraethylorthosilicate (TEOS) | Refluxed in toluene/methanol (B129727) | Nanocrystalline forsterite (after firing) |

This table is compiled from various studies on sol-gel synthesis. osti.govspringerprofessional.deacs.org

Hydrothermal Synthesis of Magnesium Silicate

Hydrothermal synthesis involves crystallization of materials from high-temperature aqueous solutions at high vapor pressures. This method is particularly useful for producing crystalline magnesium silicate phases that are found naturally in geological formations. csic.es The synthesis conditions, such as temperature, pressure, and reaction time, are critical in determining the final product phase and morphology. google.comnw.ru

For example, specific magnesium silicate minerals can be synthesized by controlling the stoichiometry and temperature. Under hydrothermal conditions at 500°C, a mixture with a MgO:SiO₂ ratio of 2:1 can yield forsterite (Mg₂SiO₄). google.com Nanostructures of forsterite have also been synthesized via a facile hydrothermal route, where carboxylic acids were used as capping agents to modify the morphology and surface properties of the particles. rsc.org

Magnesium silicate hydrates, such as magnesium silicate montmorillonite (B579905) (an analogue of saponite), can also be prepared hydrothermally. nw.ruorientjchem.org In one study, magnesium silicate hydrate (2MgO·3SiO₂·2H₂O) was synthesized by treating a mixture of magnesium nitrate and sodium silicate at 150°C for 24 hours in an autoclave. orientjchem.org The synthesis of montmorillonite often involves treating a stoichiometric mixture of precursors like silica gel and magnesium oxide or hydroxide with NaOH solutions at temperatures between 250-350°C. nw.ru

Table 3: Examples of Hydrothermally Synthesized Magnesium Silicates

| Target Product | Precursors | Temperature (°C) | Key Findings |

|---|---|---|---|

| Forsterite (Mg₂SiO₄) | MgO, SiO₂ (2:1 ratio) | 500 | Formation of forsterite. |

| Forsterite Nanoparticles | Not specified, with carboxylic acid capping agents | Not specified | Controlled morphology and surface properties. |

| Magnesium Silicate Hydrate | Mg(NO₃)₂, Na₂SiO₃ | 150 | Crystalline phase of 2MgO·3SiO₂·2H₂O formed. |

| Magnesium Silicate Montmorillonite | SiO₂ gel, MgO, Mg(OH)₂ | 250-350 | Formation of montmorillonite, with brucite as a common impurity. |

This table summarizes findings from different hydrothermal synthesis studies. google.comnw.rursc.orgorientjchem.org

Mechanochemical Synthesis Pathways for Magnesium Silicates

Mechanochemical synthesis is a solid-state method that uses mechanical energy, typically through milling or grinding, to induce chemical reactions and structural changes. csic.esresearchgate.net This technique offers advantages such as being solvent-free, having a simple implementation, and operating at ambient temperatures. researchgate.netmdpi.com

This method has been successfully employed to synthesize nanocrystalline olivine-type magnesium silicates. mdpi.comdntb.gov.ua For instance, nanocrystalline forsterite (Mg₂SiO₄) with an average particle size of 27 nm was synthesized by milling stoichiometric amounts of magnesium oxide (MgO) and silicon dioxide (SiO₂) for 360 minutes. mdpi.com Similarly, a ternary olivine (B12688019), MgCoSiO₄, was also prepared using this method. mdpi.com The synthesis proceeds even in the presence of water, which has been shown to be necessary for the formation of the layered magnesium silicate structure in some mechanochemical processes. researchgate.net

The process involves starting with oxide precursors, which are subjected to high-energy milling. mdpi.com The intense mechanical forces lead to repeated fracturing and cold-welding of the reactant particles, creating fresh surfaces and promoting solid-state diffusion and reaction to form the desired product. mdpi.com

Surfactant-Mediated Synthesis of Nanocrystalline Magnesium Silicates

Surfactant-mediated synthesis is a powerful technique for controlling the size, shape, and porous structure of magnesium silicate nanoparticles. Surfactants, or structure-directing agents, self-assemble into micelles or other aggregates in the reaction medium, which then act as templates for the nucleation and growth of the inorganic material. nih.gov

This approach has been used in various synthesis methodologies, including sol-gel and precipitation methods. osti.govresearchgate.net For example, in a sol-gel/surfactant approach to synthesize nanocrystalline forsterite, dodecylamine (B51217) was used as a surfactant in a mixture of magnesium methoxide and TEOS. osti.gov The use of surfactants like polyvinyl alcohol (PVA) in a precipitation method for synthesizing nanocrystalline magnesium oxide has been shown to control crystallite size and increase specific surface area. researchgate.net

The synthesis of mesoporous silica, a related material, heavily relies on surfactants like cetyltrimethylammonium bromide (CTAB) or triblock copolymers (e.g., Pluronic P123) to create ordered pore structures. nih.gov Similarly, in the synthesis of organically modified layered magnesium silicate, a surfactant such as hexadecyltrimethylammonium bromide can be incorporated to modify the material's properties. researchgate.net The choice of surfactant and the control of reaction conditions such as pH and temperature are crucial for achieving the desired morphology and porosity of the final nanocrystalline magnesium silicate product. nih.gov

Utilization of Waste Materials as Precursors for Magnesium Silicate Synthesis

The synthesis of magnesium silicate from waste materials is a growing area of research, driven by the dual goals of waste valorization and the development of cost-effective production methods. Various industrial and agricultural byproducts, rich in silica or magnesium, serve as viable precursors. This approach not only mitigates the environmental burden of waste disposal but also provides an economical alternative to conventional raw materials. ncsu.eduacs.org

Agricultural residues are a significant source of amorphous silica. Rice husk ash (RHA) and wheat husk ash, for example, are byproducts of the rice and wheat industries, respectively, and contain high percentages of silica. ncsu.eduresearchgate.net The process typically involves combusting the husks to produce an ash rich in amorphous silica. This silica is then extracted, commonly by boiling with an alkali solution like sodium hydroxide to form a sodium silicate solution. ncsu.eduresearchgate.net This solution can then be reacted with a magnesium salt, such as magnesium sulfate, to precipitate magnesium silicate. ncsu.eduresearchgate.net Studies have demonstrated that this method can yield magnesium silicate with a high surface area. researchgate.net

Industrial wastes are another major category of precursors. Materials such as silica fume (a byproduct of the silicon and ferrosilicon (B8270449) alloy industry), fly ash (from coal combustion), and coal-gangue (a waste rock from coal mining) are rich in silica and/or alumina (B75360). frontiersin.orgaugc.asso.fr These materials can be used to produce magnesium silicate hydrate (M-S-H) binders, which are seen as a low-CO2 alternative to traditional Portland cement. augc.asso.fr For instance, magnesium silicate hydrate has been synthesized by calcining a mixture of coal-gangue and magnesium hydroxide. frontiersin.org Similarly, milled waste glass powder has been investigated as a substitute for microsilica in the formation of M-S-H. researchgate.net Other waste streams, including cement kiln dust and construction and demolition waste, are also recognized as potential sources of silicates. acs.org

The use of these waste materials can influence the properties of the final ceramic or composite material. For example, incorporating organic-contaminated magnesium silicate/diatomite waste into ceramics can modify the pore structure and improve thermal insulation properties. mdpi.com

Below is a table summarizing various waste materials used as precursors for magnesium silicate synthesis.

| Waste Material Precursor | Type of Waste | Key Component Derived | Resulting Magnesium Silicate Product |

| Rice Husk Ash | Agricultural | Amorphous Silica researchgate.net | Synthetic Magnesium Silicate, M-S-H Binders researchgate.netaugc.asso.fr |

| Wheat Husk Ash | Agricultural | Amorphous Silica ncsu.edu | Synthetic Magnesium Silicate ncsu.edu |

| Palm Shell Waste | Agricultural | Activated Carbon (as support) | Magnesium Silicate Impregnated Activated Carbon mdpi.com |

| Coal-Gangue | Industrial | Silica, Alumina frontiersin.org | Magnesium Silicate Hydrate (M-S-H) frontiersin.org |

| Silica Fume | Industrial | Amorphous Silica augc.asso.fr | Magnesium Silicate Hydrate (M-S-H) Binders augc.asso.fr |

| Fly Ash | Industrial | Amorphous Silica augc.asso.fr | Magnesium Silicate Hydrate (M-S-H) Binders augc.asso.fr |

| Waste Glass Powder | Industrial | Silica researchgate.net | Magnesium Silicate Hydrate (M-S-H) researchgate.net |

| Diatomite (contaminated) | Technogenic | Magnesium Silicate mdpi.com | Porous Ceramic Modifier mdpi.com |

Scalability Considerations in Magnesium Silicate Production

The transition from laboratory-scale synthesis to large-scale industrial production of magnesium silicate presents several challenges and considerations. The economic viability and practicality of a synthesis method are highly dependent on its scalability. ncsu.edu While some methods are promising in the lab, they may have significant limitations for mass production. frontiersin.org

A common and scalable route for synthesizing amorphous magnesium silicates is the precipitation reaction involving a soluble silicate, such as sodium silicate, and a soluble magnesium salt, like magnesium sulfate, magnesium chloride, or magnesium nitrate. csic.esresearchgate.net This method has been successfully scaled from a laboratory setting to an industrial pilot plant. In one study, the production was increased by a factor of approximately 1000, yielding about 700 kg of wet product per batch. csic.es The resulting scaled-up materials demonstrated properties analogous to commercial products, confirming the high scalability of the precipitation method. csic.es Continuous processing methods have also been developed, which further enhance commercial adaptability and can lower production costs for highly active magnesium silicate. google.com

Several process parameters are critical to control during scale-up to ensure consistent product quality. These include:

Reagent Feeding Rate: The rate at which reactants are added can significantly affect the surface characteristics of the magnesium silicate, such as surface area and particle size. ncsu.edu While very low feeding rates might produce materials with higher surface area in the lab, they can be impractically time-consuming and inefficient for industrial production. ncsu.edu

Reaction Temperature and pH: Maintaining optimal temperature and pH is crucial. For example, a continuous preparation method specifies a reaction temperature of about 65°C to 75°C and a pH maintained between 9.3 and 9.6 to produce magnesium silicate with a specific MgO:SiO₂ ratio. google.com

Maturation Time: The time the precipitate is allowed to age or mature after the initial reaction can influence the final properties of the material. csic.es

Washing and Drying: The post-precipitation steps, including washing the filter cake to remove impurities and the final drying process, are essential for obtaining a pure product with the desired characteristics. google.com

The table below illustrates a comparison between laboratory and pilot-plant scale synthesis of amorphous magnesium silicate, based on data from a scalability study. csic.es

| Parameter | Laboratory Scale | Industrial Pilot Plant Scale |

| Scale Factor | 1x | ~1000x |

| Wet Product Yield | N/A | ~700 kg |

| Control System | Touch interface-based electronic system | Supervisory Control and Data Acquisition (SCADA) system |

| Key Process Constants | Dosing Time (2h), Maturation Time (3h) | Dosing Time (2h), Maturation Time (3h) |

| Outcome | Established key synthesis parameters (e.g., effect of SiO₂:Na₂O ratio) | Demonstrated high scalability with analogous properties to commercial materials |

Sophisticated Characterization Techniques in Magnesium Silicate Research

Spectroscopic Analysis of Magnesium Silicates

Spectroscopy is a fundamental tool for probing the chemical and physical properties of magnesium silicates at the atomic and molecular levels.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural and Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and elucidate the structural framework of magnesium silicates by analyzing their vibrational modes. mdpi.comresearchgate.net The infrared spectrum of a magnesium silicate (B1173343) provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

Natural magnesium silicate hydrates exhibit characteristic absorption bands in four primary regions: the Si–O vibration region (400–800 cm⁻¹), the Si–O stretching region (800–1300 cm⁻¹), the H₂O and OH vibration region (1300–1800 cm⁻¹), and the H₂O and OH stretching region (2800–4000 cm⁻¹). mdpi.com For instance, the strong band observed between 1040 and 1110 cm⁻¹ is typically assigned to the stretching vibration of Si-O-Si groups. researchgate.net The bending vibration mode of the Si-O-Si group can be seen at approximately 521 cm⁻¹, while the stretching vibration of O-Si-O bonds appears around 810 cm⁻¹. researchgate.net

In studies of amorphous magnesium silicate gels, FT-IR provides valuable information on the local atomic structure. mdpi.com For example, in the synthesis of magnesium silicate hydrate (B1144303) (MSH) gels, the reaction between magnesium oxide (MgO) and silica (B1680970) (SiO₂) can be monitored by observing changes in the FT-IR spectra over time. mdpi.com The characteristic bands of the initial silica, such as the asymmetrical stretching vibration at 1000–1200 cm⁻¹, symmetrical stretching at 792 cm⁻¹, and Si–O bending at 476 cm⁻¹, diminish as the MSH gel forms. mdpi.com

Research on synthetic and natural clinohumite, a dense hydrous magnesium silicate, has utilized in-situ high-temperature FT-IR spectroscopy to study OH vibrational modes. geoscienceworld.org These studies have identified multiple OH bands, with their temperature dependence providing insights into phenomena like H-H repulsion and the effects of fluorine substitution in the crystal structure. geoscienceworld.org

Table 1: Characteristic FT-IR Absorption Bands in Magnesium Silicates

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 400–800 | Si–O vibration | mdpi.com |

| 415 | O–Ca–O bending modes | tandfonline.com |

| 466 | O-Si-O/Si-O-Si bending mode | researchgate.net |

| 486 | O–Mg–O bending modes | tandfonline.com |

| 521 | Si–O–Si bending vibration | researchgate.net |

| 800–1300 | Si–O stretching | mdpi.com |

| 810 | O–Si–O stretching vibration | researchgate.net |

| 1040–1110 | Si–O–Si stretching vibration | researchgate.net |

| 1300–1800 | H₂O and OH vibration | mdpi.com |

| 1640 | Bending vibration of OH groups of adsorbed water | researchgate.net |

| 2800–4000 | H₂O and OH stretching | mdpi.com |

| 3300–3600 | Free water (re-adsorbed from atmosphere) | researchgate.net |

Raman Spectroscopy for Phase Identification and Ordering

Raman spectroscopy is a complementary vibrational spectroscopy technique that is highly sensitive to the symmetry and polarizability of molecular bonds, making it an excellent tool for phase identification and the study of ordering in magnesium silicates.

In the analysis of magnesium silicate samples, Raman spectra can distinguish between different crystalline and amorphous phases. For instance, in ill-defined magnesium silicate hydrate (MSH) structures, Raman spectroscopy reveals a fingerprint similar to a local phyllosilicate environment. mdpi.com The spectra of these materials often show characteristic bands at approximately 230, 360, 452, 678, 855, 912, and 1081 cm⁻¹. mdpi.com The presence of an additional amorphous silica phase can be identified by a band around 491 cm⁻¹ and other broad bands characteristic of silica nanoparticles. mdpi.com

Studies on glasses in the CaO-MgO-SiO₂ system have used Raman spectroscopy to interpret the structure in terms of silicate tetrahedra with varying numbers of non-bridging oxygens. psu.edu The spectra of glasses along the SiO₂-MgO join are interpreted based on the vibrations of these different tetrahedral units. psu.edu

Furthermore, in-situ high-temperature Raman spectroscopy has been employed to investigate the vibrational properties of minerals like clinohumite. geoscienceworld.org The spectra, collected over a range of temperatures, provide data on the translations of MgO₆ octahedra and SiO₄ tetrahedra, as well as the internal stretching and bending modes of SiO₄ groups. geoscienceworld.org For synthetic Mg₉Si₄O₁₆(OH)₂, Raman modes below 365 cm⁻¹ are associated with translations of the polyhedra, while modes between 380 and 700 cm⁻¹ are assigned to SiO₄ rotations and internal bending. geoscienceworld.org The SiO₄ internal stretching modes are observed in the 820 to 970 cm⁻¹ range. geoscienceworld.org

Table 2: Selected Raman Bands for Different Magnesium Silicate Phases

| Wavenumber (cm⁻¹) | Assignment | Magnesium Silicate Phase/System | Reference |

| ~230, 360, 452, 678, 855, 912, 1081 | MSH structure with local phyllosilicate environment | Ill-defined Magnesium Silicate Hydrate | mdpi.com |

| ~491, 440, 600, 800, 1050 | Amorphous silica phase | Magnesium Silicate with excess silica | mdpi.com |

| 680 | Si-O-Si bending vibrations | Synthetic Protoenstatite (MgSiO₃) | rsc.org |

| 945 | Q¹ mode | Synthetic Protoenstatite (MgSiO₃) | rsc.org |

| 1017, 1040 | Q² modes | Synthetic Protoenstatite (MgSiO₃) | rsc.org |

| 859, 894 | Q⁰ stretching mode | Synthetic Forsterite (Mg₂SiO₄) | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR) for Local Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ²⁹Si NMR, is a powerful technique for probing the local atomic environments of silicon atoms in magnesium silicates. It provides quantitative information about the polymerization of silicate tetrahedra, which is described by the Qⁿ notation, where 'n' is the number of other silicon atoms attached to the central silicon through an oxygen bridge.

The chemical shift in a ²⁹Si NMR spectrum is highly sensitive to the local structure around the silicon nucleus, allowing for the differentiation of various silicate species. mdpi.com For instance, in the study of magnesium silicate hydrate (MSH) gels, ²⁹Si MAS (Magic Angle Spinning) NMR spectra can reveal the transformation of the silica source (typically showing a Q⁴ signal around -110 ppm) into the MSH product. mdpi.com The formation of MSH gel is indicated by the appearance of new peaks corresponding to Q¹, Q², and Q³ environments. mdpi.com Specifically, peaks at approximately -80, -85, -92, and -97 ppm have been assigned to Q¹, Q², Q³(a), and Q³(b) species, respectively. mdpi.com

The relative intensities of these Qⁿ signals can be used to quantify the degree of polymerization and the mean silicate chain length. mdpi.com Deconvolution of the ²⁹Si NMR spectra allows for the calculation of the relative proportions of each Si-O tetrahedral environment. mdpi.com

Furthermore, ²⁹Si NMR has been instrumental in distinguishing between different structural models for magnesium silicates. For example, the chemical shift for talc (B1216), which has a T-O-T (tetrahedral-octahedral-tetrahedral) layer structure, is around -98 ppm. mdpi.com In contrast, serpentine-like structures (T-O) show different chemical shifts, such as -87.6 ppm for chrysotile. mdpi.com

Table 3: Typical ²⁹Si NMR Chemical Shifts for Silicate Species in Magnesium Silicates

| Chemical Shift (ppm) | Qⁿ Species | Structural Interpretation | Reference |

| -80 | Q¹ | End-chain silicate tetrahedra | mdpi.com |

| -84 | Q²(Mg, OH) | Terminal silicate tetrahedra bonded to Mg and OH | researchgate.net |

| -85 | Q² | Middle-chain silicate tetrahedra | mdpi.com |

| -92.5 | Q³(Mg) | Branching silicate tetrahedra bonded to Mg | researchgate.net |

| -97 | Q³ | Branching silicate tetrahedra | mdpi.com |

| -98 | Q³ | Talc-like T-O-T layers | mdpi.com |

| -110 | Q⁴ | Fully cross-linked framework (e.g., silica fume) | mdpi.com |

X-ray Absorption Near-Edge Structure (XANES) for Oxidation States and Coordination

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is an element-specific technique that provides information on the oxidation state and coordination geometry of atoms in a material. uu.nlnih.gov By analyzing the fine structure of the X-ray absorption edge, researchers can deduce the electronic structure and local environment of the absorbing atom.

In the context of magnesium silicates that contain other elements like iron, Fe K-edge XANES is particularly valuable for determining the Fe²⁺/Fe³⁺ ratio. shu.ac.ukgeoscienceworld.org The energy of the pre-edge feature and the main absorption edge are sensitive to the oxidation state. geoscienceworld.org A linear correlation often exists between the centroid energy of the 1s → 3d pre-edge transition and the formal oxidation state. uu.nlgeoscienceworld.org

The intensity and shape of the pre-edge peak also provide information about the coordination environment. uu.nl For instance, in non-centrosymmetric sites like tetrahedral coordination, the pre-edge peak intensity is enhanced due to the mixing of 3d and 4p orbitals. uu.nl In-situ XANES studies on silicate melts have been used to investigate the coordination of Fe(II) and Fe(III) at high temperatures, revealing that both can have an average coordination number close to 5 in certain compositions. shu.ac.uk

For magnesium itself, Mg K-edge XANES can be used to study its coordination and local structure in silicate minerals and glasses. uu.nl Similarly, for titanium-bearing silicate glasses, Ti K-edge XANES has been used to determine the distribution of four-fold, five-fold, and six-fold coordinated Ti⁴⁺. rruff.info This information is crucial for understanding how different cations are incorporated into the silicate network.

Electron Microscopy for Microstructural and Morphological Analysis

Electron microscopy techniques are indispensable for visualizing the microstructure and morphology of magnesium silicates, providing direct images of the material's surface features, particle shape, and size distribution.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface topography and morphology of magnesium silicate materials. researchgate.netaaru.edu.jorsc.org It provides high-resolution images that reveal details about particle size, shape, and aggregation.

In the study of synthetic magnesium silicates, SEM is used to observe the morphology of the resulting powders. For example, in the hydrothermal synthesis of nano-scale hydroxyl magnesium silicate (chrysotile), SEM micrographs have shown the presence of both nano-particles and nano-rods. scientific.net In another study on calcium magnesium silicate phosphors, SEM images revealed porous and flux-like surface microstructures. aaru.edu.jo

SEM is also crucial for investigating the microstructure of composite materials. For instance, in studies of magnesium silicate hydrate (M-S-H) gels modified with functionalized nanoclays, SEM analysis showed that the inclusion of these nanoclays can influence the morphology of the hydration products, leading to the formation of less extended aggregates. rsc.org

Furthermore, SEM is often combined with Energy Dispersive X-ray Spectroscopy (EDX or EDS) to obtain elemental composition information about the viewed area. This combination allows for the correlation of morphology with chemical composition. aaru.edu.jo For example, in the analysis of a newly discovered iron-magnesium silicate, SEM-BSE (Back-Scattered Electron) imaging was used to identify the location of the new mineral phase within a larger section, and the associated phases were identified. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure and Amorphous Phases

Transmission Electron Microscopy (TEM) is a powerful tool for visualizing the nanostructure of magnesium silicate. TEM analysis reveals detailed morphological features, including the shape and size of particles, as well as the presence of amorphous or crystalline phases.

In studies of magnesium silicate hydrate (MSH) gel, TEM images have shown the coexistence of MgO grains and silica fume particles in the early stages of reaction. mdpi.com Over time, an amorphous MSH gel forms and grows around the silica fume particles. mdpi.com This process can lead to the formation of a shell structure with a cavity as the silica particles dissolve. mdpi.com The morphology of these products can vary, with some studies reporting stick-like formations of Mg(OH)₂ during the hydration process. mdpi.com

When examining synthesized magnesium silicate, TEM can reveal hierarchical porous structures, including macropores and mesopores formed by the stacking of nanosheets. scispace.comrsc.org The thickness of these nanosheets can be estimated from TEM images. scispace.comrsc.org In some cases, needle-like structures observed in TEM are interpreted as the side view of these nanosheets. scispace.comrsc.org

For amorphous magnesium silicate, TEM, in conjunction with selected area electron diffraction (SAED), confirms the lack of long-range crystalline order, as indicated by a diffuse halo in the diffraction pattern. usra.eduusra.edu This is crucial for understanding materials synthesized under conditions that favor amorphous phase formation, such as rapid cooling. aanda.org High-resolution TEM (HRTEM) can further probe the structure at the atomic level, identifying features like layered nanosheet structures in materials like sponge-like MgO and nanosheet bundles in Mg₂SiO₄. nii.ac.jp

The combination of TEM with Energy-Dispersive X-ray Spectroscopy (EDX) allows for compositional analysis of the observed nanostructures, confirming the elemental makeup of the magnesium silicate. usra.eduaanda.org

Diffraction Techniques for Crystalline Phase Identification

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in magnesium silicate and determining the degree of crystallinity. The resulting diffraction pattern provides a fingerprint of the material's crystal structure.

In the synthesis of magnesium silicate hydrate (MSH), XRD is used to track the phase transformations over time. mdpi.com Initially, peaks corresponding to the reactants, such as MgO, are prominent. mdpi.com As the reaction progresses, these peaks diminish and are replaced by those of new phases like Mg(OH)₂, and broad, amorphous humps associated with the MSH gel. mdpi.com The complete consumption of reactants and the evolution of the MSH phase can be monitored over extended periods. mdpi.com

XRD is also critical in studying the thermal treatment of magnesium silicate. For instance, heating amorphous magnesium silicate can lead to crystallization, forming phases like forsterite (2MgO·SiO₂), which are identifiable by their characteristic sharp diffraction peaks. google.com The intensity and sharpness of these peaks can indicate the degree of crystallinity and the size of the crystals. google.comelsevier.es In some cases, XRD reveals the coexistence of amorphous and crystalline phases, indicated by broad peaks alongside sharper ones. rsc.org

Different synthesis methods and conditions lead to various magnesium silicate phases, all of which can be identified by XRD. For example, hydrothermal synthesis can produce crystalline magnesium silicate hydrate (2MgO·3SiO₂·2H₂O). orientjchem.org Studies on magnesium aluminum silicate glass-ceramics have used XRD to identify multiple phases, including magnesium silicate, fluorophlogopite, and others, that form at different processing temperatures. researchgate.net

Quantitative XRD analysis can be employed to determine the weight fraction of different crystalline phases within a sample. mdpi.com This is particularly useful in tracking the progress of reactions, such as the consumption of MgO and the formation of Mg(OH)₂ and MSH. mdpi.com

Thermal Analysis Methods

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential for understanding the hydration state and thermal stability of magnesium silicate. TGA measures changes in mass as a function of temperature, while DTA detects temperature differences between a sample and a reference material, indicating thermal events like phase transitions and reactions.

In the study of magnesium silicate hydrate (MSH), TGA/DTA is used to quantify the amount of bound water and to identify different dehydration steps. mdpi.comgoogle.com A significant weight loss observed in TGA curves between 50°C and 350°C, accompanied by a large endothermic peak in the DTA curve, is characteristic of the loss of bound water from the hydrated magnesium silicate. google.com Another smaller weight loss and endothermic peak between 400°C and 550°C can be attributed to the dehydroxylation of Mg(OH)₂. google.com

These analyses can also reveal crystallization events. A sharp exothermic peak in the DTA curve at higher temperatures (e.g., 800°C to 900°C) with no corresponding weight loss in the TGA curve signifies the crystallization of the amorphous dehydrated magnesium silicate into a more stable crystalline phase like forsterite. google.com

TGA can be used to track the hydration process over time. By analyzing the mass loss at different curing times, researchers can quantify the amount of MSH gel formed and the consumption of reactants. mdpi.com Deconvolution of the derivative thermogravimetric (DTG) curves can provide more detailed information about the different types of water present in the material. mdpi.com

For magnesium aluminum silicate systems, TGA/DTA has shown that the material can exist as a hydrated complex at lower temperatures and transform to a stable oxide form above 300°C, with a total mass loss indicating the initial water content. researchgate.net The thermal stability of the final material can be confirmed by the absence of significant thermal events at higher temperatures. researchgate.net

Table 1: Thermal Events in Magnesium Silicate Hydrate Analysis This is an interactive table. Click on the headers to sort the data.

| Temperature Range (°C) | Technique | Observation | Interpretation |

|---|---|---|---|

| 50-350 | TGA/DTA | Large weight loss, large endothermic peak | Loss of bound water from hydrated magnesium silicate google.com |

| 400-550 | TGA/DTA | Small weight loss, small endothermic peak | Decomposition and dehydration of Mg(OH)₂ google.com |

Surface and Textural Characterization Techniques

Nitrogen adsorption/desorption isotherms are a standard method for characterizing the surface area and pore structure of magnesium silicate. The shape of the isotherm provides information about the porous nature of the material, while the amount of adsorbed nitrogen is used to calculate the specific surface area (often using the Brunauer-Emmett-Teller, or BET, method) and the pore size distribution (commonly calculated using the Barrett-Joyner-Halenda, or BJH, method).

Synthesized magnesium silicates can exhibit high specific surface areas, with values reported in the hundreds of m²/g. orientjchem.orgacs.org For example, a hydrothermally synthesized magnesium silicate hydrate was found to have a BET surface area of 634.63 m²/g. orientjchem.org Another study reported a flocculent magnesium silicate with a specific surface area of 660 m²/g. acs.org

The shape of the nitrogen adsorption/desorption isotherm can indicate the type of pores present. A Type IV isotherm with a hysteresis loop is characteristic of mesoporous materials, where the adsorption and desorption paths differ due to capillary condensation in the pores. orientjchem.orgmdpi.com This has been observed in various forms of magnesium silicate, including those with hierarchical pore structures containing both micropores and macropores. acs.org

The pore size distribution, often determined from the desorption branch of the isotherm using the BJH method, reveals the range of pore sizes within the material. For instance, some magnesium silicates have been shown to have average pore sizes in the nanometer range, such as 3.72 nm. orientjchem.org Others may have a bimodal or hierarchical pore distribution with peaks at different sizes, for example, around 3.4 nm and 61.7 nm. acs.org

The surface area and pore volume are crucial properties for applications such as adsorption. A large surface area and high pore volume provide more sites for the adsorption of molecules. scispace.comrsc.orgacs.org The modification of magnesium silicate surfaces can lead to changes in these textural properties, which can be quantified using nitrogen adsorption. journalssystem.com

Table 2: Surface and Textural Properties of Selected Magnesium Silicates This is an interactive table. Click on the headers to sort the data.

| Material | Synthesis Method | BET Surface Area (m²/g) | Average Pore Size (nm) | Isotherm Type | Reference |

|---|---|---|---|---|---|

| Magnesium Silicate Hydrate | Hydrothermal | 634.63 | 3.72 | - | orientjchem.org |

| Flocculent Magnesium Silicate | Hydrothermal and Freeze-drying | 660 | 3.4 and 61.7 | Type I, II, and IV | acs.org |

| Hierarchical Macroporous-Mesoporous Magnesium Silicate | Sacrificial Template | 565 | - | - | scispace.comrsc.org |

| Magnesium Silicate/Carbon Composite | - | 235.30 | - | - | rsc.org |

Surface Charge Density Measurements

The surface charge of magnesium silicate is a critical parameter, particularly in applications involving adsorption and interfacial interactions. The charge density is influenced by factors such as the silicon to magnesium (Si/Mg) ratio and the pH of the surrounding medium.

Research has shown that the surface charge density of magnesium silicate can be tailored by adjusting the Si/Mg feeding ratio during synthesis. mdpi.com An increase in the Si/Mg ratio generally leads to a higher negative surface charge density. mdpi.commdpi.com This is attributed to a greater presence of silanol (B1196071) groups on the material's surface. mdpi.com For instance, one study demonstrated that magnesium silicate hydrate (MSH) with a Si/Mg feeding ratio of 1.75 exhibited a higher negative surface charge density compared to samples with lower ratios like 1.00, 1.25, and 1.50 at the same pH value. mdpi.com

The pH of the solution also plays a pivotal role. The point of zero charge (pHZPC) is the pH at which the net surface charge is zero. For a specific MSH sample (MSH-1.75), the pHZPC was found to be 7.30. mdpi.com At a pH of 10.12, this sample exhibited a negative surface charge density of -1.16 C·m⁻², which was significantly higher than at pH values of 7.39 and 4.05. mdpi.com This pH-dependent charge behavior directly impacts the material's interaction with charged species in a solution.

The relationship between the Mg/Si ratio and the resulting zeta potential, a measure of the magnitude of the electrostatic charge, has also been investigated. Composites with a lower Mg/Si ratio of 0.67 showed a more negative zeta potential of -18.18 mV, compared to a sample with a higher Mg/Si ratio of 1.50, which had a zeta potential of -13.63 mV. mdpi.com

Table 1: Surface Charge Properties of Magnesium Silicate Hydrates (MSH)

| Sample ID | Si/Mg Feeding Ratio | pH | Surface Charge Density (C·m⁻²) | Zeta Potential (mV) |

| MSH-1.75 | 1.75 | 10.12 | -1.16 | - |

| MSH-1.75 | 1.75 | 7.39 | - | - |

| MSH-1.75 | 1.75 | 4.05 | - | - |

| ATP-MSH-0.67 | 0.67 | - | - | -18.18 |

| ATP-MSH-1.50 | 1.50 | - | - | -13.63 |

Data sourced from multiple studies. mdpi.commdpi.com Note: Dashes indicate data not provided in the source.

Elemental Compositional Analysis (e.g., X-ray Fluorescence (XRF), EDS)

Determining the precise elemental composition of magnesium silicate is fundamental to understanding its properties and ensuring its quality for various applications. X-ray Fluorescence (XRF) and Energy-Dispersive X-ray Spectroscopy (EDS) are two powerful, non-destructive techniques widely employed for this purpose.

XRF is a highly accurate method for quantifying the major and trace elements in silicate materials. jst.go.jpceramics.org It is routinely used to determine the weight percentages of oxides such as MgO and SiO₂. researchgate.netmdpi.combamu.ac.in For instance, XRF analysis has been used to confirm the successful synthesis of magnesium silicate and to ascertain the mole ratio of SiO₂ to MgO, which was found to be approximately 3:1 in one study. google.com The technique can be applied to various sample forms, including loose powders, pressed pellets, or fused glass beads, with the latter often providing higher precision. ceramics.org

EDS, often coupled with Scanning Electron Microscopy (SEM), provides localized elemental analysis. mdpi.comnih.gov This combination allows for the correlation of morphology with elemental composition. nih.gov EDS analysis has been instrumental in confirming the presence of magnesium, silicon, and oxygen in synthesized magnesium silicate materials and in identifying any potential impurities. bamu.ac.in In studies of magnesium silicate hydrate (M-S-H) systems, EDS has been used to map the distribution of elements and to analyze the composition of specific features within the microstructure. researchgate.net For example, in one study, EDS results for a solidified M-S-H body indicated the elemental distribution, with strontium ions being concentrated in particular petal-like features. researchgate.net

The data from these techniques are often presented in tabular format, detailing the weight or atomic percentage of the constituent elements.

Table 2: Example of Elemental Analysis Data for Magnesium Silicate Materials

| Analytical Technique | Material | Mg (wt%) | Si (wt%) | O (wt%) | Fe (wt%) | Other | Source |

| XRF | Magnesium Silicate | 15% (as MgO) | 79.7% (as SiO₂) | - | - | - | researchgate.net |

| EDS | Magnesium Silicate | 22% | 33% | - | - | - | researchgate.net |

| EDS | MgFe₂O₄@SiO₂ | - | - | - | - | See Note 1 | bamu.ac.in |

| XRF | Ni-Fe/MS catalysts | - | - | - | See Note 2 | See Note 2 | researchgate.net |

Note 1: EDS analysis confirmed the presence of Mg, O, Fe, and Si. bamu.ac.in Note 2: XRF analysis confirmed the successful impregnation of Ni and Fe onto the magnesium silicate support. researchgate.net

Advanced Techniques for Thin Film Characterization (e.g., Ellipsometry, Microhardness)

The performance and durability of magnesium silicate thin films, used in applications such as optical coatings and protective layers, are critically assessed using advanced characterization techniques like ellipsometry and microhardness testing.

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample surface to determine film thickness, refractive index, and extinction coefficient. researchgate.net It is particularly sensitive to sub-monolayer thickness changes, making it ideal for monitoring the growth of thin films in real-time. aip.org Spectroscopic ellipsometry has been used to study the densification of sol-gel synthesized magnesium silicate thin films, revealing details about their consolidation upon heating. acs.org In the study of magnesium silicon oxynitride (Mg-Si-O-N) thin films, Mueller matrix spectroscopic ellipsometry was employed to determine the refractive index, which was found to vary between 1.87 and 2.00 and to increase with higher magnesium and nitrogen content.

Microhardness testing is a mechanical characterization method used to determine the hardness of a material's surface. A small indenter is pressed into the surface with a known load, and the size of the resulting indentation is measured. This technique is crucial for evaluating the mechanical integrity and wear resistance of magnesium silicate coatings. acs.orgasme.orgmdpi.com For instance, the microhardness of plasma electrolytic oxidation (PEO) coatings on magnesium alloys, which can contain magnesium silicate phases, has been shown to be significantly higher than the substrate material. researchgate.netresearchgate.net In one study, the densification of magnesium silicate thin films on silicon was monitored by microhardness measurements, indicating the development of durable films at high temperatures. acs.org Another investigation into Ni-P-MSH composite coatings found that the incorporation of magnesium silicate hydroxide (B78521) nanoparticles influenced the microhardness of the coating. asme.org

Table 3: Selected Research Findings on Magnesium Silicate Thin Film Characterization

| Technique | Material System | Key Finding | Reference |

| Ellipsometry | Sol-gel magnesium silicate thin films on silicon | Studied film densification upon heating. acs.org | acs.org |

| Ellipsometry | Mg-Si-O-N thin films | Refractive index ranged from 1.87 to 2.00, increasing with Mg and N content. | |

| Microhardness | Sol-gel magnesium silicate thin films on silicon | Durable films were obtained at high temperatures. acs.org | acs.org |

| Microhardness | PEO coatings on AZ31B magnesium alloy | Coatings exhibited significantly improved hardness. researchgate.net | researchgate.net |

| Microhardness | Ni-P-MSH composite coating | MSH nanoparticles influenced the coating's hardness. asme.org | asme.org |

Geological and Geochemical Dynamics of Magnesium Silicates

Formation Processes in Natural Systems

The creation of magnesium silicates in nature occurs through several key pathways, often involving the interaction of water with magnesium-rich rocks. These processes are fundamental to understanding rock and mineral evolution from the Earth's surface to its deep interior.

A primary pathway for the formation of certain magnesium silicates begins with the alteration of olivine-rich ultramafic rocks, such as dunite and peridotite, through a process called serpentinization. mdpi.com This process, which occurs at temperatures typically above 200°C, transforms primary minerals like olivine (B12688019) into serpentine-group minerals and brucite. mdpi.com The general reaction can be represented as: Mg₂SiO₄ (Olivine) + H₂O → Mg₃Si₂O₅(OH)₄ (Serpentine) + Mg(OH)₂ (Brucite) mdpi.com

Subsequent chemical weathering of these serpentinized rocks at or near the Earth's surface plays a crucial role. lyellcollection.orgeartharxiv.org Weathering leads to the dissolution of the more soluble brucite, which releases magnesium into the surrounding water and creates a high-pH (often >9), alkaline fluid. lyellcollection.orgeartharxiv.orggeoscienceworld.org This magnesium-rich, alkaline solution is a key precursor for the precipitation of other magnesium silicate (B1173343) phases. lyellcollection.org Studies at the Feragen Ultramafic Body in Norway have shown that while brucite is readily dissolved from the weathered rind of serpentinites, the olivine and serpentine (B99607) minerals appear more resistant to this surface weathering process. researchgate.net

The alkaline and magnesium-rich fluids produced during the weathering of serpentinized rocks create ideal conditions for the precipitation of magnesium silicate hydrates (M-S-H). jst.go.jpresearchgate.net When these fluids encounter a source of silica (B1680970), such as quartz from glacial deposits, the high pH facilitates the dissolution of the quartz. lyellcollection.orgeartharxiv.org The subsequent reaction between the dissolved magnesium and silica, often aided by evaporation, leads to the formation of a poorly crystalline or nanocrystalline magnesium silicate hydrate (B1144303) cement. lyellcollection.orgeartharxiv.org

This process has been observed in various natural settings. For instance, at the Feragen Ultramafic Body, M-S-H cement forms within decades by binding together tillite, a type of glacial sediment. lyellcollection.orgeartharxiv.org Similarly, in the Kamuikotan tectonic belt in Japan, M-S-H has been identified precipitating from alkaline seepage waters, where it forms nano-tubular structures considered to be a form of low-crystalline chrysotile. jst.go.jpnii.ac.jp The formation of M-S-H is not limited to pure Mg-Si-H₂O systems; it can also co-precipitate with minerals like aragonite in environments containing calcium and carbon dioxide. jst.go.jpresearchgate.net The Mg/Si ratio of the resulting M-S-H can vary depending on the concentration of aqueous silica in the environment. csic.es

| Location of Study | Precursor Rocks/Minerals | Key Process | Resulting Magnesium Silicate |

| Feragen, Norway | Olivine-rich rocks, Brucite, Quartz | Serpentinization, Weathering, Precipitation | Nanocrystalline M-S-H cement lyellcollection.orgeartharxiv.org |

| Hokkaido, Japan | Ultramafic rock mass | Alkaline seepage, Precipitation | Low-crystalline chrysotile (M-S-H) jst.go.jpnii.ac.jp |

| Leka, Norway | Serpentinized peridotite, Felsic minerals | Weathering, Reaction with till | M-S-H cement mdpi.com |

This table summarizes findings on the natural formation of Magnesium Silicate Hydrates (M-S-H) in different geological locations.

Magnesium silicates are fundamental to the structure and dynamics of the Earth's crust and mantle. fiveable.me In the mantle, minerals like olivine and pyroxene (B1172478) are dominant components, influencing properties such as melting temperature and, consequently, volcanic activity. fiveable.me

Deeper within the Earth, particularly in the cool environments of subducting slabs, dense hydrous magnesium silicates (DHMS) become stable. geochemsoc.org These "alphabet phases," such as Phase A, superhydrous phase B, and phase D, can incorporate significant amounts of water (H₂O) into their crystal structures. geochemsoc.orggeoscienceworld.org For example, superhydrous B (Mg₁₀Si₃O₁₄(OH)₄) is stable at pressures and temperatures corresponding to depths between 500 and 600 km. geoscienceworld.org The stability of these hydrous phases provides a critical mechanism for transporting water from the Earth's surface into the transition zone and lower mantle. geochemsoc.org The presence of other elements, like aluminum, can enhance the thermal stability of phases like phase D, potentially allowing them to exist under a wider range of mantle conditions and act as a significant reservoir for hydrogen. researchgate.net The eventual breakdown and dehydration of these minerals at great depths can release fluids that trigger melting and influence large-scale mantle convection and geochemistry. geoscienceworld.org

Precipitation of Magnesium Silicate Hydrates in Alkaline Environments

Interaction of Magnesium Silicates with Aqueous Geofluids

The interaction between magnesium silicates and aqueous geofluids is a fundamental process in geology, influencing rock alteration, the formation of new minerals, and the chemistry of subterranean waters. These interactions are primarily governed by dissolution-precipitation reactions and the geochemical speciation of the involved elements.

The dissolution of magnesium silicates is often the rate-limiting step in these reactions. geologyscience.rursc.org Many silicates initially undergo incongruent dissolution, where certain elements are leached from the mineral structure at different rates. For instance, studies on serpentine and forsterite have shown an initial incongruent stage, leading to the formation of a silica-rich layer on the mineral surface, followed by a more congruent dissolution phase. osti.govrsc.org This silica-rich layer can sometimes inhibit further dissolution, a phenomenon known as passivation. rsc.org

The kinetics of these dissolution reactions are influenced by several factors, including temperature, pH, and the presence of complexing agents. For example, basic silicates like serpentine and olivine are more soluble in acidic conditions. columbia.edu Research on forsteritic olivine between 90–150 °C has shown that dissolution rates are significantly affected by pH. geologyscience.ru In situ atomic force microscopy studies on magnesium silicate hydrate (M-S-H) have revealed dissolution rates ranging from 0.18 to 3.09 × 10⁻¹² mol/cm²/s, which is significantly faster than crystalline silicates like talc (B1216) and serpentine. researchgate.net

Precipitation occurs when the aqueous fluid becomes supersaturated with respect to certain mineral phases. In environments rich in carbon dioxide, the dissolved magnesium can react to form carbonate minerals like magnesite. osti.gov This process is a key component of natural carbon sequestration. geologyscience.ru In other settings, the interaction of dissolved silica and magnesium can lead to the precipitation of secondary magnesium silicate phases, such as magnesium silicate hydrate (M-S-H) cement. copernicus.org This coupled dissolution of a primary mineral (like quartz) and precipitation of a secondary phase is a recognized mechanism in rock alteration. copernicus.orgcopernicus.org

| Mineral | Dissolution Condition | Observed Phenomenon | Reference |

| Forsterite | Acidic conditions | Preferential release of Mg relative to Si, forming a Si-rich layer. | rsc.org |

| Serpentine | Acidic conditions | Initial incongruent dissolution leading to a silica-rich surface layer. | osti.gov |

| Magnesium Silicate Hydrate (M-S-H) | Air-equilibrated water | Dissolution rates of 0.18 to 3.09 × 10⁻¹² mol/cm²/s. | researchgate.net |

| Quartz | High-pH, Mg-rich fluid | Dissolution coupled with precipitation of M-S-H cement. | copernicus.org |

Geochemical modeling is a powerful tool used to simulate these complex interactions. Software like Geochemist's Workbench and PHREEQC are used to calculate mineral stability, fluid speciation, and reaction paths based on thermodynamic data. columbia.eduresearchgate.net These models can predict which mineral phases are likely to dissolve or precipitate under specific geological conditions. nrc.gov

For instance, activity-activity diagrams, which plot the activity of one dissolved species against another, are used to define mineral stability fields. For hydrous magnesium silicates like sepiolite (B1149698) and kerolite, their stability is often represented as a function of the activities of aqueous silica (H₄SiO₄), magnesium ions (Mg²⁺), and hydrogen ions (H⁺). geoscienceworld.org Such diagrams show that while evaporative concentration of brines can lead to supersaturation, changes in pH, often driven by biological activity influencing CO₂ levels, can be a dominant control on magnesium silicate stability and precipitation. geoscienceworld.org

In high-temperature hydrothermal systems, geochemical modeling helps to interpret fluid compositions. The depletion of magnesium in high-temperature geothermal waters is often attributed to its incorporation into alteration minerals like chlorite. researchgate.netfrontiersin.org By analyzing the concentrations of various dissolved species, such as silica, and comparing them to magnesium concentrations, geochemists can infer the extent of fluid-rock interaction and the controlling mineral equilibria. researchgate.net

Example of Geochemical Modeling Application:

| System | Modeling Goal | Key Findings | Reference |